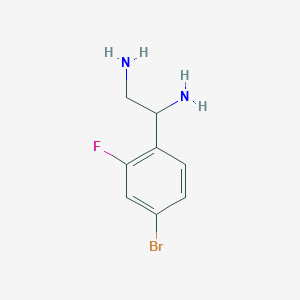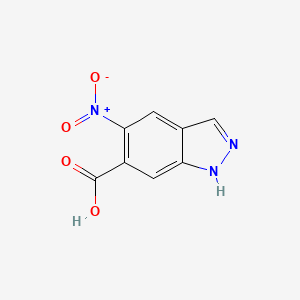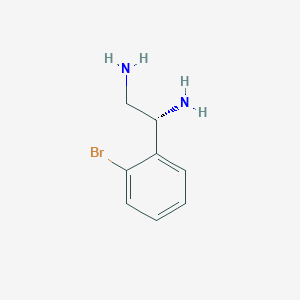
(S)-7-(Trifluoromethoxy)chroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-(Trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family It features a trifluoromethoxy group at the 7th position and an amine group at the 4th position of the chroman ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylation reagent under specific conditions.
Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound.
Catalytic Processes: Catalysts are used to enhance the reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-7-(Trifluoromethoxy)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted chroman derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-7-(Trifluoromethoxy)chroman-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-7-(Trifluoromethoxy)chroman-4-amine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.
Binding Affinity: The trifluoromethoxy and amine groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
®-7-(Trifluoromethoxy)chroman-4-amine: The enantiomer of the compound with different biological activities.
7-(Methoxy)chroman-4-amine: Lacks the trifluoromethoxy group, leading to different chemical properties.
7-(Trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: (S)-7-(Trifluoromethoxy)chroman-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
(4S)-7-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1 |
Clé InChI |
SEOUBRKETCCMIL-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=C([C@H]1N)C=CC(=C2)OC(F)(F)F |
SMILES canonique |
C1COC2=C(C1N)C=CC(=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)


![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)

![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)




